

Spectroscopic Analysis of [2-(Aminomethyl)phenyl]acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *[2-(Aminomethyl)phenyl]acetic Acid*

Cat. No.: B056386

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **[2-(Aminomethyl)phenyl]acetic acid**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a combination of predicted data, characteristic spectroscopic features derived from analogous structures, and detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Predicted and Reference Spectroscopic Data

The following tables summarize the expected quantitative data for **[2-(Aminomethyl)phenyl]acetic acid** based on spectroscopic principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
Aromatic (4H)	7.2 - 7.5	Multiplet
CH ₂ (aminomethyl)	~4.0	Singlet
CH ₂ (acetic acid)	~3.6	Singlet
NH ₂	Variable	Broad Singlet
COOH	Variable	Broad Singlet

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts of the NH₂ and COOH protons are highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)	170 - 180
Aromatic (quaternary)	135 - 145
Aromatic (CH)	125 - 135
CH ₂ (aminomethyl)	~45
CH ₂ (acetic acid)	~40

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad
N-H (Amine)	3400 - 3250	Medium (two bands for primary amine)
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	3000 - 2850	Medium
C=O (Carboxylic Acid)	1760 - 1690	Strong
C=C (Aromatic)	1600 - 1450	Medium to Weak
N-H (Amine bend)	1650 - 1580	Medium
C-N	1250 - 1020	Medium
O-H (Carboxylic Acid bend)	1440 - 1395 and 950 - 910	Medium

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometric Data

Parameter	Expected Value
Molecular Weight	165.19 g/mol
Molecular Ion (M ⁺)	m/z 165
Protonated Molecule ([M+H] ⁺)	m/z 166
Key Fragmentation Pathways	Loss of H ₂ O from COOH, Loss of COOH, Cleavage of the benzylic C-C bond, Loss of NH ₃
Major Fragment Ions (predicted)	m/z 147 ([M-H ₂ O] ⁺), m/z 120 ([M-COOH] ⁺), m/z 91 (tropylium ion), m/z 149 ([M-NH ₃] ⁺)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to confirm the chemical structure of **[2-(Aminomethyl)phenyl]acetic acid**.

Materials:

- **[2-(Aminomethyl)phenyl]acetic acid** sample
- Deuterated solvent (e.g., DMSO-d₆, D₂O)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **[2-(Aminomethyl)phenyl]acetic acid** sample.[\[1\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[\[1\]](#) DMSO-d₆ is a good choice due to the compound's polarity.
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
 - Using a pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[\[2\]](#)
 - Cap the NMR tube securely.[\[1\]](#)
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.

- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **[2-(Aminomethyl)phenyl]acetic acid**.

Materials:

- **[2-(Aminomethyl)phenyl]acetic acid** sample (solid)
- Potassium bromide (KBr), IR-grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Place a small amount (1-2 mg) of the finely ground **[2-(Aminomethyl)phenyl]acetic acid** sample into an agate mortar.^[3]
 - Add approximately 100-200 mg of dry, IR-grade KBr powder.^[3]
 - Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet die.
 - Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.^[3]

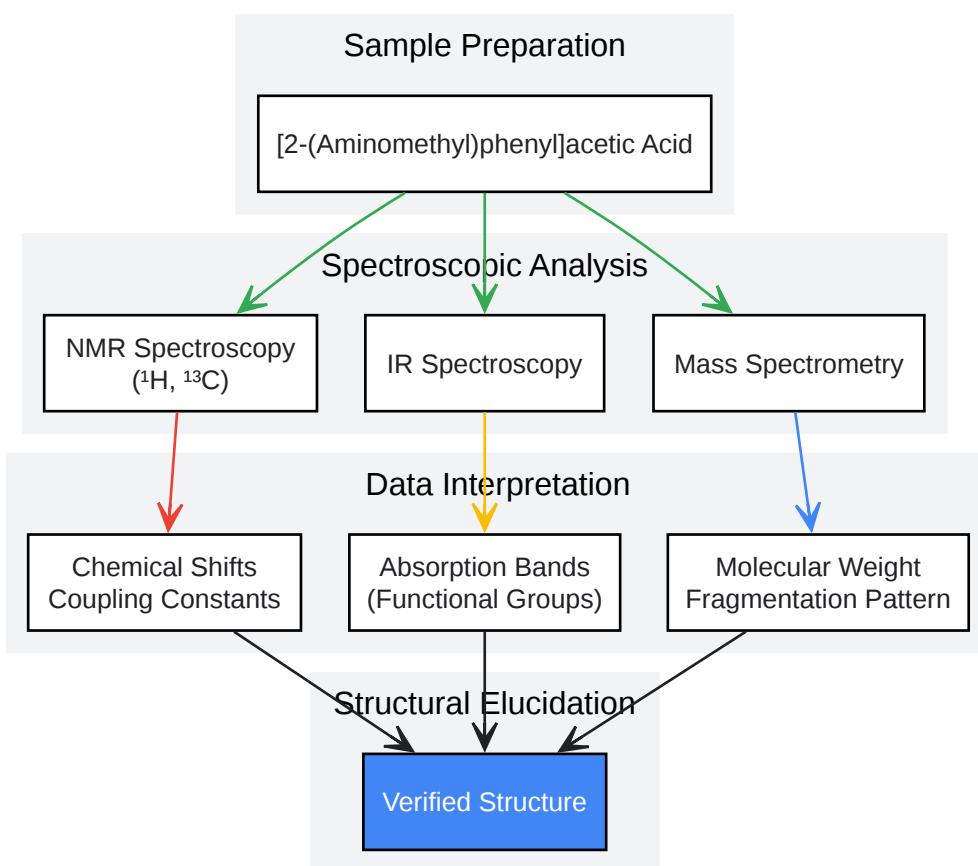
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of **[2-(Aminomethyl)phenyl]acetic acid**.

Materials:

- **[2-(Aminomethyl)phenyl]acetic acid** sample
- HPLC-grade solvent (e.g., methanol, acetonitrile/water mixture)
- Mass spectrometer with an electrospray ionization (ESI) source


Protocol:

- Sample Preparation:
 - Prepare a dilute solution of the **[2-(Aminomethyl)phenyl]acetic acid** sample (typically in the low $\mu\text{g}/\text{mL}$ to ng/mL range) in a suitable HPLC-grade solvent.
 - The solvent should be compatible with the ESI source; for example, a mixture of methanol or acetonitrile and water with a small amount of formic acid to promote protonation.
- Instrument Setup and Data Acquisition:
 - Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - Set the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to optimize the signal for the analyte.

- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- For fragmentation studies (MS/MS), select the precursor ion ($[M+H]^+$) and subject it to collision-induced dissociation (CID) to generate product ions. The collision energy should be optimized to produce a rich fragmentation spectrum.[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **[2-(Aminomethyl)phenyl]acetic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of [2-(Aminomethyl)phenyl]acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056386#spectroscopic-data-for-2-aminomethyl-phenyl-acetic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com